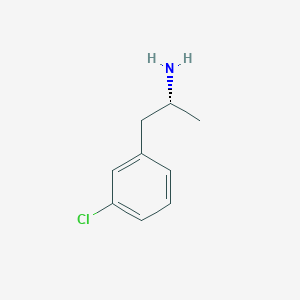
Nilotinib dihydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nilotinib dihydrochloride dihydrate is a pharmaceutical compound used primarily in the treatment of chronic myelogenous leukemia (CML). It is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL protein, which is produced by the Philadelphia chromosome abnormality in CML patients . This compound is marketed under the brand name Tasigna and is known for its higher affinity and specificity compared to first-generation inhibitors like imatinib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib dihydrochloride dihydrate involves multiple steps. The process begins with the reaction of ethyl-3-amino-4-methylbenzoate with cyanamide in the presence of hydrochloric acid in ethanol. This intermediate is then treated with aqueous ammonium nitrate to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethylester mononitrate. Further treatment with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in ethanol yields 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester. This compound is hydrolyzed using sodium hydroxide in ethanol, and the resulting product is coupled with 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline in the presence of diethylcyanophosphate and triethylamine in dimethylformamide to produce Nilotinib .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to obtain the dihydrate form. The final product is characterized by techniques such as X-ray powder diffraction (XPRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure its stability and purity .
化学反应分析
Types of Reactions
Nilotinib dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Nilotinib can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nilotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Nilotinib include hydrochloric acid, sodium hydroxide, diethylcyanophosphate, and triethylamine. Reaction conditions often involve solvents like ethanol and dimethylformamide, with temperature and pH carefully controlled to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. Degradation products can also form under stress conditions, which are analyzed using stability-indicating methods .
科学研究应用
Nilotinib dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving kinase inhibitors and their interactions with target proteins.
Biology: Employed in cellular studies to understand the mechanisms of kinase inhibition and its effects on cell signaling pathways.
作用机制
Nilotinib dihydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition occurs because Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, effectively blocking the phosphorylation of downstream targets and thereby inhibiting the proliferation of leukemic cells . Additionally, Nilotinib targets other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Uniqueness of Nilotinib
Nilotinib is unique due to its high specificity and affinity for the BCR-ABL protein, making it particularly effective in patients who are resistant to imatinib. Its ability to target additional kinases like c-KIT and PDGFR further enhances its therapeutic potential .
属性
CAS 编号 |
1277165-20-4 |
|---|---|
分子式 |
C28H28Cl2F3N7O3 |
分子量 |
638.5 g/mol |
IUPAC 名称 |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2 |
InChI 键 |
UWLYJIFMRDCBAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)




